molecular formula C19H26ClNO4S B224868 N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B224868
M. Wt: 399.9 g/mol
InChI Key: BZFMLJKJGXZUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide, also known as ABE-404, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a valuable tool for researchers. In

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide involves its selective binding to the TRPV1 ion channel. This binding prevents the channel from opening and allows for the selective inhibition of pain signaling. N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide has also been found to have some activity against other ion channels, but its primary mechanism of action is through TRPV1 inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide are primarily related to its activity as a TRPV1 inhibitor. This activity has been shown to reduce pain sensation in animal models and has potential therapeutic applications in the treatment of chronic pain. N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide has also been found to have some anti-inflammatory effects, which could make it a valuable tool for studying the role of inflammation in disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide is its selectivity for the TRPV1 ion channel. This selectivity allows for the specific inhibition of pain signaling without affecting other ion channels. However, N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide does have some limitations, including its relatively short half-life and potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the use of N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide in scientific research. One potential direction is the development of more potent and selective TRPV1 inhibitors based on the structure of N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide. Another direction is the use of N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide in combination with other compounds to enhance its therapeutic potential. Additionally, N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide could be used to study the role of TRPV1 in other physiological processes beyond pain signaling, such as inflammation and thermoregulation.
In conclusion, N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide is a valuable tool for scientific research due to its unique biochemical and physiological effects. Its selectivity for the TRPV1 ion channel has led to a better understanding of pain signaling and has potential therapeutic applications in the treatment of chronic pain. While N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide does have some limitations, its future directions are promising and could lead to the development of more potent and selective TRPV1 inhibitors.

Synthesis Methods

The synthesis of N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-(1-adamantyloxy)ethylamine in the presence of a base. The resulting product is then purified using column chromatography. This method has been extensively optimized and has been found to produce high yields of pure N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide has been found to have a wide range of potential scientific research applications. One of the most notable is its use as a tool for studying the role of the transient receptor potential vanilloid 1 (TRPV1) ion channel in pain signaling. N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide has been shown to selectively block TRPV1 channels, which has led to a better understanding of the role of these channels in pain sensation.

properties

Product Name

N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide

Molecular Formula

C19H26ClNO4S

Molecular Weight

399.9 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H26ClNO4S/c1-24-17-3-2-16(20)9-18(17)26(22,23)21-4-5-25-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3

InChI Key

BZFMLJKJGXZUSJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.